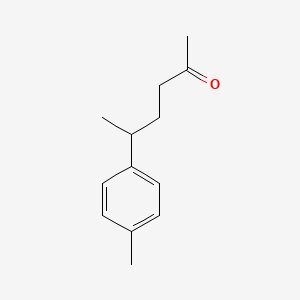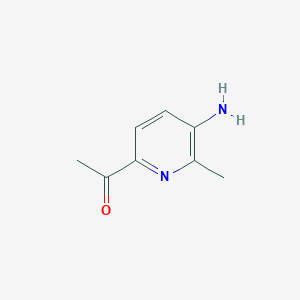
1-(5-Amino-6-methylpyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one is a heterocyclic compound with a pyridine ring substituted with an amino group and a methyl group
Métodos De Preparación
The synthesis of 1-(5-amino-6-methylpyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-methylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 1-(5-amino-6-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(5-Amino-6-methylpyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)ethan-1-one: This compound lacks the amino group, which significantly alters its chemical reactivity and biological activity.
1-(5-Methylpyridin-2-yl)ethanone: Similar to the target compound but without the amino group, leading to different chemical properties and applications.
1-(2-Aminopyrimidin-5-yl)ethanone: This compound has a pyrimidine ring instead of a pyridine ring, resulting in different electronic properties and reactivity .
The presence of the amino group in 1-(5-amino-6-methylpyridin-2-yl)ethan-1-one makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(5-amino-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,9H2,1-2H3 |
Clave InChI |
ASIDUJLEXZEUKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



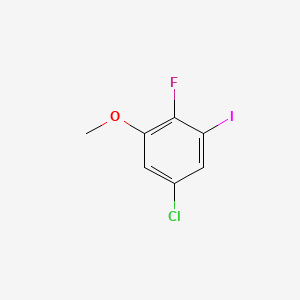
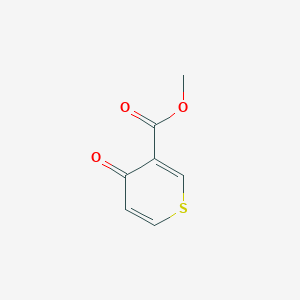
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
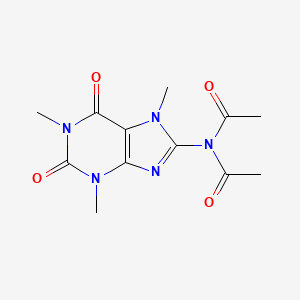

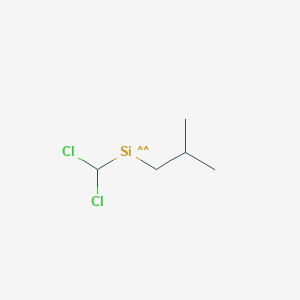
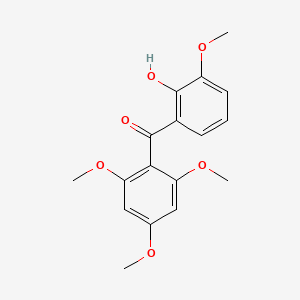
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
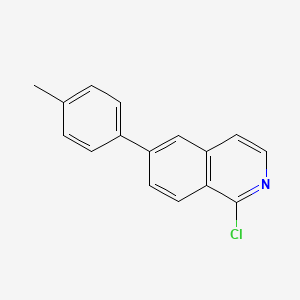
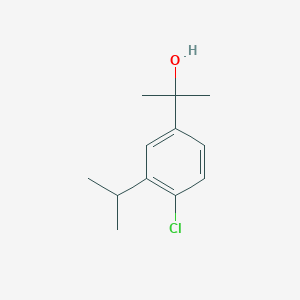
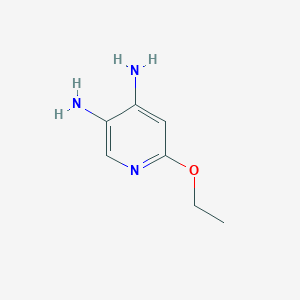
![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
